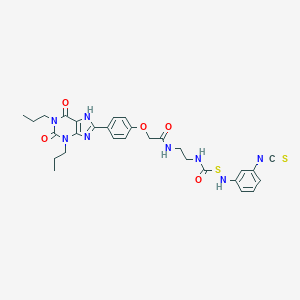
Ditc-xac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditc-xac, also known as this compound, is a useful research compound. Its molecular formula is C29H32N8O5S2 and its molecular weight is 636.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Labeling and Binding Studies
- Ligand-Directed Labeling : p-DITC-XAC has been designed for ligand-directed labeling of A1AR in living cells. This approach utilizes structural data from A1AR to optimize the binding interactions, allowing researchers to visualize receptor dynamics in real-time .
- Binding Affinity Measurement : The binding affinity of p-DITC-XAC to A1AR has been quantitatively assessed, demonstrating significant interactions that facilitate receptor characterization. Studies indicate a comparable engagement mode to other known ligands .
Characterization of Adenosine Receptor Subtypes
- Irreversible Inhibition : Both m-DITC-XAC and p-DITC-XAC serve as irreversible antagonists for A1AR. Their high affinity (Ki values around 1.2 nM) allows for detailed studies on receptor functionality and signaling pathways .
- Clinical Relevance : These compounds have been utilized to investigate alterations in A1AR density in clinical settings, such as patients with chronic diffuse axonal injury or early-stage Parkinson's disease .
In Vivo Studies
- Animal Models : Research has employed these compounds in rat models to study the differential binding sites of agonists and antagonists at A1AR, providing insights into receptor pharmacodynamics .
- Detection of Endogenous Adenosine : The ability of certain Ditc-xac derivatives to cross the blood-brain barrier (BBB) has opened avenues for detecting fluctuations in endogenous adenosine levels, which is critical for understanding various neurological conditions .
Data Tables
| Compound | Ki Value (nM) | Application Area | Binding Type |
|---|---|---|---|
| p-DITC-XAC | 1.2 | Ligand-directed labeling | Irreversible |
| m-DITC-XAC | 1.2 | In vivo binding studies | Irreversible |
Case Study 1: Ligand-Directed Probes
In a study aimed at developing ligand-directed probes for A1AR, researchers utilized p-DITC-XAC to create a probe capable of specific labeling within living cells. The design was based on structural data that facilitated close proximity between the reactive group and nucleophilic residues on the receptor, enhancing specificity and reducing off-target effects .
Case Study 2: Clinical Application in Neurology
A clinical study investigated the density of A1ARs using m-DITC-XAC in patients with Parkinson’s disease. The findings indicated significant variations in receptor density compared to healthy controls, suggesting potential biomarkers for disease progression and treatment efficacy .
特性
CAS番号 |
119305-41-8 |
|---|---|
分子式 |
C29H32N8O5S2 |
分子量 |
636.7 g/mol |
IUPAC名 |
S-(3-isothiocyanatoanilino) N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate |
InChI |
InChI=1S/C29H32N8O5S2/c1-3-14-36-26-24(27(39)37(15-4-2)29(36)41)33-25(34-26)19-8-10-22(11-9-19)42-17-23(38)30-12-13-31-28(40)44-35-21-7-5-6-20(16-21)32-18-43/h5-11,16,35H,3-4,12-15,17H2,1-2H3,(H,30,38)(H,31,40)(H,33,34) |
InChIキー |
UIQNSBMRMNOCFJ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |
Key on ui other cas no. |
119305-41-8 |
同義語 |
1,3-dipropyl-8-(isothiocyanatophenyl(aminothiocarbonyl-(2-aminoethylaminocarbonyl-(4-methyloxy(phenyl)))))xanthine DITC-XAC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















